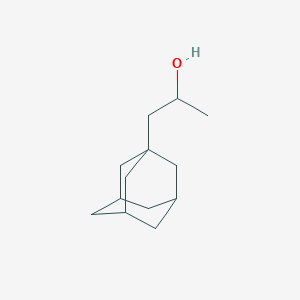

1-(1-Adamantyl)propan-2-ol

Description

Historical Context of Adamantane (B196018) and its Derivatives

The existence of a hydrocarbon with a diamond-like structure, which he named "decaterpene," was first suggested by H. Decker in 1924. chemistrylearner.com The first attempt at its synthesis was made in the same year by German chemist Hans Meerwein, who, despite not obtaining adamantane itself, synthesized a derivative that would later be known as Meerwein's ester. chemistrylearner.com It wasn't until 1933 that adamantane was first isolated from petroleum by Czech chemists S. Landa and V. Machacek. chemistrylearner.com However, the first successful, albeit inefficient, laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941, starting from Meerwein's ester. chemistrylearner.comwikipedia.orgworldscientific.comworldscientific.com A more practical synthesis was later discovered by Paul von Ragué Schleyer in 1959, which made adamantane and its derivatives more accessible for research. chemistrylearner.com This discovery opened the floodgates for the exploration of polyhedral organic compounds and their applications. wikipedia.org

Structural Significance of the Adamantane Moiety in Organic Compounds

Adamantane (C₁₀H₁₆) is a tricyclic alkane with a unique, rigid, and virtually stress-free cage-like structure that resembles a single unit of a diamond crystal lattice. wikipedia.orgnih.gov This structural rigidity and high degree of symmetry are central to the properties of its derivatives. The adamantane moiety imparts several key characteristics to organic compounds:

Steric Bulk: The voluminous nature of the adamantane group can be used to control the stereochemistry of reactions and to create sterically hindered environments.

Lipophilicity: The hydrocarbon nature of adamantane increases the lipophilicity of molecules, which can be a crucial factor in the design of pharmacologically active compounds.

Thermal Stability: The strong C-C bonds and stable cage structure of adamantane contribute to the high thermal stability of its derivatives. worldscientific.com

Chemical Stability: The adamantane core is generally resistant to chemical degradation.

These properties have made the adamantane scaffold a valuable component in drug design and materials science. worldscientific.compublish.csiro.au

Overview of Key Research Areas Pertaining to 1-(1-Adamantyl)propan-2-ol

This compound is a specific derivative of adamantane that has found utility in specialized areas of research. Its structure, featuring the bulky adamantyl group attached to a propanol (B110389) chain, makes it a chiral secondary alcohol with potential for various chemical transformations.

While detailed research specifically on this compound as a precursor is not extensively documented in publicly available literature, the broader class of adamantane alcohols serves as important intermediates in organic synthesis. The hydroxyl group of this compound can be a site for various chemical modifications, such as oxidation to the corresponding ketone, 1-(1-adamantyl)propan-2-one, or esterification. lookchem.com These transformations allow for the incorporation of the adamantyl moiety into larger, more complex molecules. For instance, adamantane derivatives are key components in the synthesis of various pharmaceuticals. chemistrylearner.com

The incorporation of adamantane derivatives into polymers and other materials can significantly enhance their properties. wikipedia.org The rigidity and thermal stability of the adamantane cage can lead to materials with higher glass transition temperatures and improved mechanical strength. While specific applications of this compound in material science are not widely reported, compounds with similar structures are used to create high-performance polymers and coatings. wikipedia.org The unique structure of adamantane-based compounds makes them suitable for the development of materials with specialized properties.

Compound Data Tables

Table 1: Properties of Adamantane

| Property | Value |

| Molecular Formula | C₁₀H₁₆ |

| Molar Mass | 136.238 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 270 °C (sublimes) |

| Density | 1.07 g/cm³ |

| Solubility | Poorly soluble in water, soluble in hydrocarbons |

Data sourced from wikipedia.org

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 39917-51-6 |

| Molecular Formula | C₁₃H₂₂O |

| Molecular Weight | 194.31 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Data sourced from amadischem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h9-12,14H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTWAILYRPEELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC12CC3CC(C1)CC(C3)C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1 Adamantyl Propan 2 Ol

Established Preparative Routes

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a versatile method for synthesizing alcohols. organic-chemistry.orgwikipedia.org For the preparation of the secondary alcohol 1-(1-adamantyl)propan-2-ol, this can be approached by reacting an appropriate Grignard reagent with an aldehyde. chemistrysteps.com Two principal pathways exist: the reaction of an adamantyl-containing Grignard reagent with propanal, or the reaction of a methyl Grignard reagent with 1-adamantanecarboxaldehyde.

Pathway A: 1-Adamantylmagnesium halide + Propanal → this compound

Pathway B: Methylmagnesium halide + 1-Adamantanecarboxaldehyde → this compound

The fundamental mechanism of the Grignard reaction involves the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of an aldehyde. adichemistry.com The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to magnesium nucleophilic and carbanion-like. chemistrysteps.com

The reaction proceeds as follows:

Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom. leah4sci.com

Formation of Alkoxide Intermediate: This step results in the formation of a tetrahedral magnesium alkoxide intermediate. masterorganicchemistry.com

Protonation (Work-up): The reaction mixture is subsequently treated with a dilute acid (acidic work-up) to protonate the alkoxide, yielding the final alcohol product and water-soluble magnesium salts. byjus.com

Due to the significant steric bulk of the adamantyl group, steric hindrance can influence the reaction. In cases of severe steric hindrance, the reaction may deviate from the standard polar mechanism and proceed, at least in part, through a single-electron transfer (SET) mechanism. organic-chemistry.org However, for the synthesis of this specific secondary alcohol, the polar nucleophilic addition mechanism is generally considered the primary pathway. organic-chemistry.org

The success and efficiency of a Grignard synthesis are highly dependent on the optimization of several key parameters. The reagents are sensitive to protic solvents and atmospheric moisture, necessitating stringent anhydrous conditions. wikipedia.orgsigmaaldrich.com

| Parameter | Condition/Consideration | Rationale |

| Solvent | Anhydrous ethers (e.g., diethyl ether, tetrahydrofuran (B95107) (THF)) | Ethers are effective at solvating and stabilizing the Grignard reagent through coordination with the magnesium atom, and they are aprotic. adichemistry.comleah4sci.com |

| Magnesium Activation | Use of fresh magnesium turnings; activation with iodine or 1,2-dibromoethane | Magnesium metal is often coated with a passivating layer of magnesium oxide, which inhibits the reaction. Activation exposes a fresh metal surface. adichemistry.com |

| Temperature | Initiation may require gentle heating; reaction is exothermic and may require cooling to maintain control. | The formation of the Grignard reagent is an exothermic process. Controlling the temperature prevents side reactions and ensures safety. |

| Reagent Purity | All glassware must be flame-dried or oven-dried; reagents and solvents must be anhydrous. | Grignard reagents are strong bases and will react with water or other protic sources, which would quench the reagent and reduce the yield. sigmaaldrich.com |

| Stoichiometry | A slight excess of the Grignard reagent may be used. | Using a slight excess can help to ensure the complete consumption of the more valuable aldehyde precursor. |

This interactive table summarizes key optimization parameters for the Grignard synthesis.

Transitioning the Grignard synthesis of this compound from a laboratory setting to industrial production presents several challenges. The primary concerns are safety, process control, and cost-effectiveness.

Key Scalability Challenges:

Exothermicity: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic. On a large scale, efficient heat dissipation is critical to prevent thermal runaway. aiche.org

Reagent Handling: The handling of large quantities of reactive magnesium metal and flammable ether solvents requires specialized equipment and stringent safety protocols.

Heterogeneity: The reaction to form the Grignard reagent occurs on the surface of the magnesium metal, making it a heterogeneous reaction. Ensuring consistent and efficient agitation is crucial for reproducible results on a large scale. aiche.org

Modern approaches to mitigate these issues include the use of flow chemistry. Continuous flow reactors offer superior heat and mass transfer, enabling better control over the reaction exotherm and improving safety. researchgate.net This methodology allows for a smaller reaction volume at any given time, reducing the risks associated with large-scale batch processing and potentially leading to higher yields and purity. aiche.orgresearchgate.net

An alternative route to this compound is the acid-catalyzed hydration of an appropriate alkene. pressbooks.pub This reaction involves the addition of water across a carbon-carbon double bond. The required precursor for this synthesis is 1-(1-adamantyl)prop-2-ene, also known as allyladamantane.

The acid-catalyzed hydration of an alkene proceeds via an electrophilic addition mechanism and follows Markovnikov's rule. libretexts.org Markovnikov's rule predicts that the hydrogen atom of the adding reagent (water) will attach to the carbon atom of the double bond that already has more hydrogen atoms, while the hydroxyl group will attach to the more substituted carbon. chemistrysteps.com

The mechanism for the hydration of allyladamantane can be broken down into three principal steps:

Protonation and Carbocation Formation: The reaction is initiated by the protonation of the alkene's double bond by a hydronium ion (H₃O⁺), which is formed from the strong acid catalyst (e.g., sulfuric acid) in water. libretexts.org The proton adds to the terminal carbon (C3) of the propene chain, leading to the formation of a more stable secondary carbocation at the adjacent carbon (C2). masterorganicchemistry.com

Nucleophilic Attack by Water: The carbocation intermediate is a potent electrophile. A water molecule, acting as a nucleophile, attacks the positively charged carbon atom. libretexts.orgyoutube.com This results in the formation of a protonated alcohol, an oxonium ion.

Deprotonation: A water molecule acts as a base, removing a proton from the oxonium ion. youtube.com This final step regenerates the acid catalyst (H₃O⁺) and yields the final product, this compound. libretexts.org

Acid-Catalyzed Hydration of Unsaturated Adamantyl Precursors

Catalyst Systems and Reaction Environment Influences

The synthesis of this compound is significantly influenced by the chosen catalyst system and the surrounding reaction environment. In the context of reducing the precursor, 1-(1-adamantyl)propan-2-one, the reaction environment—including solvent, temperature, and pressure—plays a crucial role in the efficacy of the catalyst. For instance, in catalytic hydrogenations, solvents like isopropanol (B130326) not only act as a medium but can also participate in the reaction, such as in transfer hydrogenation processes. wikipedia.org The temperature and pressure of hydrogen gas are critical parameters that must be optimized to ensure efficient conversion without promoting side reactions. masterorganicchemistry.com

In Friedel-Crafts type reactions used to construct the carbon skeleton, the choice of solvent is critical as it must solubilize the reactants without deactivating the Lewis acid catalyst. The reaction temperature must be carefully controlled; insufficient heat may lead to slow or incomplete reactions, while excessive heat can increase the formation of tars and other byproducts. youtube.com The nature of the Lewis acid catalyst itself is a primary determinant of success, with its activity needing to be matched to the reactivity of the adamantane (B196018) substrate to manage selectivity.

Catalytic Reduction of Ketone Analogs

A primary pathway to this compound involves the reduction of its corresponding ketone analog, 1-(1-adamantyl)propan-2-one. This transformation is a cornerstone of alcohol synthesis, with various methods available that offer different balances of reactivity, selectivity, and practicality.

Hydrogenation Approaches and Catalyst Selection

Catalytic hydrogenation is an atom-economical method for the reduction of ketones. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. tcichemicals.com For sterically hindered ketones such as 1-(1-adamantyl)propan-2-one, the choice of catalyst is paramount.

Commonly employed catalysts include platinum-group metals like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) on a solid support such as carbon (e.g., Pd/C). masterorganicchemistry.com Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) and Crabtree's catalyst, are also effective and can offer high selectivity. tcichemicals.com The sterically demanding adamantyl group can impede the approach of the ketone to the catalyst's active site, sometimes necessitating higher pressures, elevated temperatures, or higher catalyst loadings to achieve reasonable reaction rates. masterorganicchemistry.com The selection of ligands in homogeneous catalysis is also critical, as they can be tuned to modulate the steric and electronic environment of the metal center, thereby influencing catalytic activity and selectivity.

Alternative Reducing Agents and Comparative Efficacies

Beyond catalytic hydrogenation with H₂, several other reducing agents are effective for converting 1-(1-adamantyl)propan-2-one to the desired alcohol. These methods often involve stoichiometric metal hydrides or transfer hydrogenation techniques.

Metal Hydride Reagents: Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for ketone reduction. youtube.com NaBH₄ is a milder, more selective reagent, typically used in alcoholic solvents, and is generally sufficient for the reduction of non-conjugated ketones. youtube.com LiAlH₄ is a much stronger reducing agent and will readily reduce ketones, but it is less selective and reacts violently with protic solvents, requiring anhydrous conditions (e.g., in diethyl ether or THF). youtube.comtcichemicals.com Given the simple ketone functionality in 1-(1-adamantyl)propan-2-one, the milder NaBH₄ is often preferred for its operational simplicity.

Transfer Hydrogenation: This method offers a practical alternative to using high-pressure hydrogen gas. In transfer hydrogenation, an organic molecule, such as isopropanol or formic acid, serves as the hydrogen source in the presence of a transition metal catalyst (e.g., a ruthenium complex). wikipedia.org The Meerwein-Ponndorf-Verley (MPV) reduction is a classic example, using aluminum isopropoxide as the catalyst and isopropanol as both solvent and hydrogen donor. tcichemicals.com This technique is often characterized by high chemoselectivity for the carbonyl group.

| Reducing Agent/Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation (H₂/Pd/C) | H₂ gas (1-50 atm), RT-100°C, Methanol (B129727)/Ethanol (B145695) | High atom economy, clean workup | Requires pressure equipment, potential for catalyst poisoning |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol, 0°C to RT | Operationally simple, good selectivity for ketones | Stoichiometric waste, less reactive than LiAlH₄ |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF, 0°C to RT | Highly reactive, reduces most carbonyls | Requires strict anhydrous conditions, violent reaction with water |

| Transfer Hydrogenation (Isopropanol/Ru-catalyst) | Isopropanol, reflux | Avoids use of H₂ gas, often highly selective | Requires catalyst, may require higher temperatures |

Friedel-Crafts Alkylation Strategies

The carbon skeleton of this compound or its ketone precursor can be assembled via Friedel-Crafts-type reactions. This approach involves the electrophilic substitution of a hydrogen atom on the adamantane cage, typically at one of the four equivalent tertiary (bridgehead) positions, which are favored due to the formation of a more stable tertiary carbocation intermediate. nih.gov

Application of Lewis Acid Catalysis in Adamantane Functionalization

Lewis acids are essential catalysts in Friedel-Crafts reactions, serving to generate a potent electrophile. mdpi.com For the synthesis of an adamantylpropane framework, two plausible routes are Friedel-Crafts acylation to form the ketone or alkylation with an appropriate three-carbon electrophile.

Friedel-Crafts Acylation: Adamantane can react with propionyl chloride or propionic anhydride (B1165640) in the presence of a strong Lewis acid like aluminum chloride (AlCl₃). The Lewis acid coordinates to the acyl halide, generating a highly electrophilic acylium ion, which then attacks the adamantane ring to form 1-(1-adamantyl)propan-2-one. mdpi.com This method is often preferred over alkylation because the product ketone is deactivated towards further acylation, preventing polysubstitution.

Friedel-Crafts Alkylation: Adamantane can be alkylated using an electrophile like propylene (B89431) oxide. In the presence of a Lewis acid, the epoxide ring is activated for nucleophilic attack by the adamantane. study.com This reaction, however, can be complex. Attack at the less substituted carbon of propylene oxide would lead to the desired this compound skeleton. However, attack at the more substituted carbon is also possible, leading to the isomeric product 2-(1-adamantyl)propan-1-ol. The regioselectivity is highly dependent on the specific Lewis acid and reaction conditions used. study.com

Challenges and Limitations in Yield and Selectivity

While Friedel-Crafts reactions are powerful, they are not without significant challenges, particularly concerning yield and selectivity.

Emerging and Specialized Synthetic Approaches

Recent advancements in asymmetric catalysis and biocatalysis offer promising routes to enantiomerically enriched adamantyl-containing alcohols. These methods can be broadly categorized into chiral synthesis, encompassing asymmetric catalysis and enantiomeric resolution, and direct functionalization of the adamantane core.

Chiral Synthesis of Enantiopure this compound

The synthesis of enantiopure this compound can be effectively achieved through two principal strategies: the asymmetric reduction of its corresponding ketone, 1-(1-adamantyl)propan-2-one, or the separation of the racemic alcohol into its constituent enantiomers.

Asymmetric catalysis provides a direct route to enantiomerically enriched alcohols by the reduction of a prochiral ketone using a chiral catalyst. The success of this approach for 1-(1-adamantyl)propan-2-one would depend on the steric tolerance of the catalyst.

Catalytic Asymmetric Reduction of 1-(1-Adamantyl)propan-2-one:

The precursor ketone, 1-(1-adamantyl)propan-2-one, can be synthesized via Friedel-Crafts acylation of adamantane with propionyl chloride or propionic anhydride using a Lewis acid catalyst like aluminum chloride science-revision.co.uk.

Once the ketone is obtained, several asymmetric reduction methods can be considered:

Noyori-type Asymmetric Hydrogenation: Ruthenium complexes with chiral diphosphine and diamine ligands, pioneered by Noyori, are highly effective for the asymmetric hydrogenation of a wide range of ketones nrochemistry.comrsc.orgharvard.edu. While particularly successful for aryl ketones, their application to bulky alkyl ketones like 1-(1-adamantyl)propan-2-one would need to overcome potential steric hindrance diva-portal.org. The choice of chiral ligands, such as BINAP derivatives, is crucial for achieving high enantioselectivity nrochemistry.com.

Asymmetric Reduction with Chiral Boranes:

CBS Reduction (Corey-Bakshi-Shibata): This method employs a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with borane (B79455) sigmaaldrich.com. It is known for its high enantioselectivity with a variety of ketones, and its effectiveness would depend on the steric differentiation between the adamantylmethyl and methyl groups of the ketone nih.gov.

Alpine Borane: This chiral reducing agent, derived from α-pinene, is effective for the enantioselective reduction of certain ketones, particularly acetylenic ketones chemtube3d.com. Its applicability to 1-(1-adamantyl)propan-2-one would need to be experimentally verified.

| Catalytic System | Description | Potential Applicability to 1-(1-adamantyl)propan-2-one |

| Noyori-type Catalysts | Ru-BINAP/diamine complexes for asymmetric hydrogenation. nrochemistry.comrsc.org | High efficiency for many ketones, but steric bulk of the adamantyl group may pose a challenge. diva-portal.org |

| CBS Catalysts | Chiral oxazaborolidines with borane for asymmetric reduction. sigmaaldrich.com | Generally effective for a broad range of ketones; success depends on steric differentiation of ketone substituents. nih.gov |

| Chiral Borohydrides | Reagents prepared from sodium borohydride and chiral auxiliaries like lactic acid derivatives. rsc.org | Can provide moderate to good enantioselectivity depending on the substrate and chiral modifier. |

Enantiomeric resolution involves the separation of a racemic mixture of this compound into its individual enantiomers. This can be achieved through enzymatic methods or chromatographic techniques.

Enzymatic Kinetic Resolution:

Lipases are widely used enzymes for the kinetic resolution of racemic alcohols acs.org. These enzymes selectively acylate one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a particularly robust and versatile biocatalyst for the resolution of secondary alcohols diva-portal.orgacs.orgnih.govmdpi.comnih.govpolimi.it.

The process would involve reacting racemic this compound with an acyl donor, such as vinyl acetate, in an organic solvent in the presence of the lipase. The bulky adamantyl group may influence the accessibility of the alcohol to the enzyme's active site, but CALB is known to accommodate a range of substrates diva-portal.orgnih.govmdpi.com. After the reaction, the unreacted (S)- or (R)-alcohol can be separated from the acylated (R)- or (S)-ester by chromatography.

| Enzyme | Acyl Donor | Solvent | Expected Outcome |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane/Toluene | Separation of one enantiomer as an ester, leaving the other enantiomer as the unreacted alcohol. acs.orgmdpi.com |

| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Organic Solvent | Potential for high enantioselectivity in the resolution of secondary alcohols. polimi.it |

| Carica papaya Lipase | Vinyl Hexanoate | Organic Solvent | Demonstrated high enantiospecificity for the resolution of benzylcarbinols. nih.gov |

Chromatographic Resolution:

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the analytical and preparative separation of enantiomers shimadzu.comselvita.comchromatographyonline.com. A racemic mixture of this compound can be directly separated on a chiral stationary phase (CSP). Polysaccharide-based CSPs are commonly used for a wide range of chiral compounds nih.gov. The choice of the mobile phase and the specific chiral column is critical for achieving good separation shimadzu.com. Chiral SFC is often faster and uses less toxic solvents compared to HPLC selvita.com.

One-Step Functionalization Methods for Adamantyl Compounds

Direct C-H functionalization of adamantane to introduce the desired propan-2-ol side chain in a single step is a highly attractive but challenging goal. While significant progress has been made in the direct functionalization of adamantane, the selective introduction of a specific and functionalized alkyl chain like this remains an area of active research polimi.itresearchgate.net.

Current methods for direct functionalization of adamantane often lead to a mixture of products or require specific directing groups to achieve regioselectivity polimi.it. The direct reaction of adamantane with propylene oxide to yield this compound is not a well-established one-step process and would likely require the development of novel catalytic systems. Research in the field of C-H activation may provide future pathways for such direct and selective syntheses.

Chemical Transformations and Reaction Pathways of 1 1 Adamantyl Propan 2 Ol

Oxidation Reactions of the Secondary Alcohol Group

The oxidation of the secondary alcohol group in 1-(1-adamantyl)propan-2-ol is a fundamental transformation that converts the alcohol into a ketone. This reaction is a common and efficient process in organic synthesis. adichemistry.com

Formation of Adamantyl Ketone Intermediates

The oxidation of this compound yields the corresponding ketone, 1-(1-adamantyl)propan-2-one. uni.lu This conversion involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon to which it is attached. A variety of oxidizing agents can accomplish this transformation. wikipedia.orgorganic-chemistry.org

This oxidation is a crucial step for further synthetic modifications, as the resulting ketone provides a reactive site for a range of nucleophilic addition and condensation reactions.

Pathways to Carboxylic Acid Derivatives

Direct oxidation of a secondary alcohol like this compound to a carboxylic acid is not a standard transformation, as it would necessitate the cleavage of a carbon-carbon bond, a process that requires significant energy. youtube.com Strong oxidizing agents applied under harsh conditions might lead to the degradation of the molecule.

However, a synthetically useful pathway to a carboxylic acid derivative from the intermediate ketone, 1-(1-adamantyl)propan-2-one, is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.orgnih.gov The migratory aptitude of the adjacent groups determines the regioselectivity of oxygen insertion. For 1-(1-adamantyl)propan-2-one, the oxygen atom would preferentially insert between the carbonyl carbon and the more substituted adamantylmethyl group.

The resulting ester can then be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (acetic acid) and an alcohol (1-adamantylmethanol). This two-step sequence provides a controlled method for converting the propanol (B110389) side chain into a simpler derivative.

Influence of Oxidizing Agents and Reaction Severity

The choice of oxidizing agent and reaction conditions is critical for achieving high yields and minimizing side reactions. For the conversion of secondary alcohols to ketones, a range of "mild" and "strong" oxidants are effective. wikipedia.org The reaction is generally robust and less prone to over-oxidation compared to primary alcohols. organic-chemistry.org

| Oxidizing Agent | Common Name/Reagent Class | Conditions | Outcome for this compound |

| CrO₃ in H₂SO₄/acetone | Jones Reagent | Acidic, aqueous acetone | Efficient oxidation to 1-(1-adamantyl)propan-2-one. wikipedia.orgorganic-chemistry.org |

| Pyridinium chlorochromate | PCC | Anhydrous CH₂Cl₂ | Mild oxidation to 1-(1-adamantyl)propan-2-one. |

| Dess-Martin periodinane | DMP | Anhydrous CH₂Cl₂ | Mild and selective oxidation to 1-(1-adamantyl)propan-2-one. |

| Na₂Cr₂O₇ in H₂SO₄ | Chromic Acid | Acidic, aqueous | Strong oxidation to 1-(1-adamantyl)propan-2-one. adichemistry.com |

While strong oxidants like Jones reagent are effective, they involve carcinogenic chromium(VI) compounds. wikipedia.org Milder, modern reagents like Dess-Martin periodinane (DMP) operate under neutral conditions and are often preferred in complex molecule synthesis, although they are more expensive. The severity of the conditions, such as high temperatures or prolonged reaction times with strong oxidants, can lead to undesired side reactions.

Reduction Reactions of this compound and its Derivatives

Reduction reactions involving this compound primarily focus on the stereoselective reduction of its corresponding ketone, 1-(1-adamantyl)propan-2-one, to regenerate the chiral alcohol. This transformation is of significant interest for producing enantiomerically pure forms of the alcohol.

Stereoselective Reduction Methods

The reduction of the prochiral ketone 1-(1-adamantyl)propan-2-one can be achieved using various stereoselective methods to produce either the (R)- or (S)-enantiomer of this compound. These methods are broadly categorized into chemical and biocatalytic approaches.

Chemical Methods: Asymmetric reduction can be accomplished using chiral catalysts or reagents that facilitate the delivery of a hydride (H⁻) to one face of the ketone preferentially.

| Method/Catalyst System | Reducing Agent | Typical Outcome |

| Corey-Bakshi-Shibata (CBS) Reduction | Catecholborane or Borane (B79455) | Highly enantioselective formation of one alcohol enantiomer. |

| Noyori Asymmetric Hydrogenation | H₂ | High enantiomeric excess (ee) using Ru-BINAP catalysts. |

| Asymmetric Transfer Hydrogenation | Isopropanol (B130326) or Formic Acid | High enantioselectivity with transition metal-chiral ligand complexes. |

Biocatalytic Methods: Enzymes, particularly alcohol dehydrogenases or ketoreductases found in microorganisms like yeast and bacteria, are highly efficient and stereospecific catalysts for ketone reduction. These biocatalytic reductions often yield products with very high enantiomeric excess (>99% ee).

The choice of microorganism or isolated enzyme determines the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-alcohol. This "green chemistry" approach operates under mild conditions (neutral pH, room temperature) and is highly valued in pharmaceutical synthesis.

Nucleophilic Substitution Reactions at the Hydroxyl Moiety

The hydroxyl (-OH) group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, the -OH group must first be converted into a better leaving group. chemistrysteps.comorganic-chemistry.org This can be achieved either by protonation under acidic conditions or by conversion to a sulfonate ester.

Sₙ1 Pathway: In the presence of a strong acid like HBr or HCl, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺), which is an excellent leaving group (water). ucalgary.ca The departure of water generates a secondary carbocation at the carbon bearing the adamantyl group. This carbocation is planar, and a nucleophile (e.g., Br⁻) can attack from either face. ucalgary.cayoutube.com

This Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism is favored for this substrate due to the steric hindrance of the bulky adamantyl group, which disfavors the backside attack required for an Sₙ2 reaction, and the stability of the intermediate carbocation. ucalgary.camasterorganicchemistry.com A major consequence of the Sₙ1 pathway is that if the starting alcohol were enantiomerically pure, the product would be a racemic mixture due to the loss of stereochemical information at the planar carbocation stage. organic-chemistry.orglibretexts.org

Sₙ2 Pathway: To achieve a substitution with controlled stereochemistry (inversion of configuration), the reaction can be directed through an Sₙ2 (Substitution, Nucleophilic, Bimolecular) pathway. This involves first converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. These sulfonate groups are excellent leaving groups.

A strong nucleophile can then displace the tosylate or mesylate group via a backside attack. However, due to the significant steric bulk of the adjacent adamantyl group, the Sₙ2 pathway is expected to be very slow for this substrate.

Functional Group Interconversions

The secondary alcohol moiety in this compound is the primary site for chemical modification, allowing for its conversion into a variety of other functional groups. These interconversions are fundamental steps for subsequent synthetic applications. Key transformations include oxidation, substitution, and elimination reactions.

Oxidation: As a secondary alcohol, this compound is expected to undergo oxidation to form the corresponding ketone, 1-(1-Adamantyl)propan-2-one. A range of oxidizing agents can be employed for this transformation, with milder, selective reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions being preferable to prevent unwanted side reactions on the adamantane (B196018) core. Stronger oxidizing agents, such as those based on chromium (VI) in acidic conditions (e.g., Jones reagent), would also yield the ketone.

Substitution and Elimination: Reactions involving the hydroxyl group as a leaving group, such as nucleophilic substitution or elimination, typically require its initial protonation or conversion to a better leaving group (e.g., a tosylate or mesylate).

Substitution: In the presence of strong acids like HBr or HCl, the hydroxyl group can be protonated to form a water molecule, a good leaving group. Subsequent attack by the halide ion would proceed via a nucleophilic substitution mechanism. Due to the bulky adamantyl group, an SN2 pathway would be highly hindered. An SN1 pathway, proceeding through a secondary carbocation, is more likely. However, this secondary carbocation would be prone to a 1,2-hydride shift to form the more stable tertiary carbocation, 2-(1-adamantyl)prop-2-yl cation. This rearrangement would lead to a mixture of products, with the tertiary substituted product predominating.

Elimination (Dehydration): Acid-catalyzed dehydration would also proceed via the formation of a carbocation intermediate. Following the likely rearrangement to the tertiary carbocation, elimination of a proton would yield 1-(prop-1-en-2-yl)adamantane as the major alkene product.

The table below summarizes the expected functional group interconversions for this compound.

| Reaction Type | Reagents | Expected Product(s) | Notes |

| Oxidation | PCC, Swern Oxidation, Jones Reagent | 1-(1-Adamantyl)propan-2-one | Standard oxidation of a secondary alcohol to a ketone. |

| Substitution | HBr, HCl | 2-Bromo-2-(1-adamantyl)propane | Proceeds via an SN1 mechanism with a likely 1,2-hydride shift to a more stable tertiary carbocation. |

| Esterification | Acyl chloride, Carboxylic acid (with acid catalyst) | 1-(1-Adamantyl)propan-2-yl ester | Standard esterification; reaction rate may be slowed by steric hindrance from the adamantyl group. |

| Elimination | Conc. H₂SO₄, heat | 1-(prop-1-en-2-yl)adamantane | Dehydration likely proceeds via an E1 mechanism after rearrangement to a tertiary carbocation. |

Role as a Synthetic Intermediate and Building Block

The adamantane scaffold is a highly valued structural motif in medicinal chemistry and materials science due to its unique combination of properties, including high lipophilicity, metabolic stability, and a rigid, three-dimensional structure. nih.gov Consequently, this compound serves as a valuable building block for introducing this cage-like structure into more complex molecules. guidechem.com

Incorporation into Complex Organic Architectures

The adamantane skeleton is frequently used as a core component to construct complex molecules with specific spatial arrangements. nih.govsemanticscholar.org The rigid framework acts as a predictable and stable scaffold. By utilizing the hydroxyl group of this compound as a handle for further reactions, the molecule can be incorporated into larger systems. For instance, it can be used to synthesize chiral ligands for asymmetric catalysis or be integrated into polymer structures to enhance thermal stability and modify mechanical properties. The chirality of this compound (at the carbinol carbon) makes it an attractive starting material for the synthesis of enantiopure compounds, which is crucial in the development of pharmaceuticals where stereochemistry dictates biological activity. nih.gov

Participation in Name Reactions (e.g., Koch-Haaf Carboxylation)

The Koch-Haaf reaction is a powerful method for synthesizing tertiary carboxylic acids from alcohols or alkenes using carbon monoxide (or formic acid) and a strong acid catalyst. wikipedia.org When applied to adamantane derivatives, it typically results in carboxylation at a tertiary bridgehead position. wikipedia.org

There is no specific literature describing the Koch-Haaf reaction on this compound. However, the expected outcome can be inferred from the reaction mechanism and studies on its tertiary isomer, 2-(1-Adamantyl)propan-2-ol (B182130). researchgate.net The reaction proceeds via the formation of a stable carbocation. wikipedia.org

Path for this compound (Secondary): Under the strongly acidic conditions of the Koch-Haaf reaction, the secondary alcohol would be protonated, and water would be eliminated to form a secondary carbocation. This intermediate is expected to undergo a rapid 1,2-hydride shift to form the more stable tertiary carbocation.

Path for 2-(1-Adamantyl)propan-2-ol (Tertiary): This isomer directly forms the stable tertiary carbocation upon protonation and loss of water.

Research has shown that subjecting 2-(1-Adamantyl)propan-2-ol to Koch-Haaf conditions does not yield the expected carboxylic acid. Instead, it results in a mixture of dehydration and reduction products, namely 1-(prop-1-en-2-yl)adamantane and 1-isopropyladamantane. researchgate.net This suggests that for this specific tertiary carbocation, dehydration and other competing pathways are much faster than the trapping by carbon monoxide.

Since the secondary alcohol this compound is expected to rearrange to the same tertiary carbocation intermediate, it is highly probable that it would yield the same mixture of products and not undergo a successful Koch-Haaf carboxylation.

| Starting Material | Carbocation Intermediate | Expected Koch-Haaf Product | Observed/Likely Products |

| 1-Adamantanol | 1-Adamantyl cation (tertiary) | 1-Adamantanecarboxylic acid | 1-Adamantanecarboxylic acid beilstein-journals.org |

| 2-(1-Adamantyl)propan-2-ol | 2-(1-Adamantyl)prop-2-yl cation (tertiary) | 2-(1-Adamantyl)-2-methylpropanoic acid | 1-isopropyladamantane and 1-(prop-1-en-2-yl)adamantane researchgate.net |

| This compound | 1-(1-Adamantyl)prop-2-yl cation (secondary) → rearranges to tertiary cation | None (due to rearrangement) | 1-isopropyladamantane and 1-(prop-1-en-2-yl)adamantane (predicted) |

Derivatization for Further Chemical Synthesis

Derivatization of this compound is a key strategy for creating libraries of related compounds for screening in drug discovery or for use in further, more complex syntheses. mdpi.com The hydroxyl group provides a convenient point for modification.

Ester and Ether Formation: A wide range of esters can be synthesized through reaction with various carboxylic acids, acyl chlorides, or anhydrides. medcraveonline.com Similarly, ethers can be formed, for example, through a Williamson ether synthesis after converting the alcohol to its alkoxide. These modifications allow for fine-tuning of properties like solubility, lipophilicity, and steric bulk.

Conversion to Halides: The alcohol can be converted to the corresponding alkyl halide (e.g., bromide or chloride). These halides are versatile intermediates themselves, capable of undergoing further nucleophilic substitution or participating in cross-coupling reactions to form carbon-carbon bonds.

Conversion to Amines: The alcohol could be converted to an amine, for example, via oxidation to the ketone followed by reductive amination. Adamantane derivatives containing amino groups are a well-known class of biologically active compounds. mdpi.com

These derivatization strategies enable the systematic exploration of the chemical space around the this compound scaffold, facilitating the development of new materials and potential therapeutic agents.

Theoretical and Computational Chemistry Studies of 1 1 Adamantyl Propan 2 Ol and Adamantyl Frameworks

Quantum-Chemical Calculations for Molecular Structure and Energetics

Quantum-chemical calculations are indispensable tools for predicting the three-dimensional structure, stability, and electronic properties of molecules. For adamantane (B196018) derivatives, these methods can accurately model the geometry of the bulky cage and its substituents, as well as predict thermodynamic properties.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely used to optimize the molecular geometry of adamantane derivatives and to calculate their electronic energies. For a molecule like 1-(1-adamantyl)propan-2-ol, DFT calculations would typically be employed to determine bond lengths, bond angles, and dihedral angles.

For instance, a DFT study on adamantane derivatives would likely use a functional such as B3LYP in conjunction with a basis set like 6-31G(d,p) to obtain an optimized geometry. The calculations would reveal the precise spatial arrangement of the adamantyl cage relative to the propan-2-ol substituent. Key structural parameters that would be determined include the C-C bond lengths within the adamantane framework, the C-C and C-O bond lengths of the propanol (B110389) side chain, and the orientation of the hydroxyl group.

Furthermore, DFT calculations can provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For adamantane derivatives, the bulky cage can influence the electronic environment of the substituent, and DFT can quantify these effects.

Table 1: Representative Calculated Structural Parameters for Adamantane Derivatives using DFT

| Parameter | Typical Calculated Value |

| Adamantane C-C bond length | 1.54 Å |

| Adamantane C-H bond length | 1.10 Å |

| C-O bond length (in alcohol) | 1.43 Å |

| C-C-C bond angle (in cage) | ~109.5° |

Note: The values in this table are illustrative and based on typical DFT calculations for adamantane and alcohol functionalities. Specific values for this compound would require a dedicated computational study.

While DFT is a powerful tool, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer even greater accuracy, albeit at a significantly higher computational expense. These methods are often used to benchmark the results obtained from DFT calculations for smaller, representative systems.

For the adamantane framework, ab initio calculations can provide highly accurate energetic data, such as heats of formation and reaction enthalpies. These methods are particularly valuable for studying systems where electron correlation effects are significant. While a full geometry optimization of this compound using a high-level ab initio method might be computationally prohibitive, single-point energy calculations on a DFT-optimized geometry can provide a more accurate electronic energy.

These high-level calculations are crucial for establishing a "gold standard" against which more computationally efficient methods can be compared, ensuring the reliability of the theoretical predictions for larger and more complex adamantane derivatives.

Prediction of Spectroscopic Parameters

Computational chemistry plays a vital role in the interpretation of experimental spectra by providing theoretical predictions of spectroscopic parameters. For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of molecules with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

For this compound, a GIAO-DFT calculation would predict the chemical shifts for each unique proton and carbon atom in the molecule. These theoretical predictions can then be compared with experimental NMR data to confirm the molecular structure. The calculations can also help in the assignment of complex spectra, especially for the adamantyl cage, which exhibits multiple, often overlapping, signals.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (bridgehead, C1') | 38.5 | 38.2 |

| CH₂ (adamantyl, C2') | 28.7 | 28.4 |

| CH (bridgehead, C3') | 37.4 | 37.1 |

| CH₂ (adamantyl, C4') | 28.7 | 28.4 |

| C (quaternary, C1) | 72.1 | 71.8 |

| CH (propanol, C2) | 25.9 | 25.6 |

| CH₃ (propanol, C3) | 18.3 | 18.0 |

Note: This table is for illustrative purposes. The predicted values are typical for adamantane and alcohol moieties, and the experimental values are hypothetical.

For this compound, a DFT frequency calculation would yield a set of vibrational frequencies and their corresponding intensities. These calculated spectra can be compared with experimental spectra to aid in the assignment of vibrational bands. For example, the calculation would predict the characteristic O-H stretching frequency of the alcohol group, as well as the various C-H and C-C stretching and bending modes of the adamantyl cage and the propanol side chain.

Table 3: Selected Calculated Vibrational Frequencies for Adamantane Derivatives

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | ~3600 |

| C-H stretch (adamantyl) | 2850-2950 |

| C-O stretch | ~1150 |

| Adamantane cage deformation | 600-1000 |

Note: These are representative values. The exact frequencies for this compound would depend on the specific computational method and basis set used.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction and gain insights into its kinetics and thermodynamics.

For this compound, a key aspect of its reactivity would involve reactions at the hydroxyl group or the formation of carbocations. For instance, in the presence of a strong acid, the hydroxyl group can be protonated and leave as a water molecule, forming a tertiary carbocation at the 2-position of the propane chain. The stability of this carbocation would be influenced by the adjacent bulky adamantyl group.

Computational methods can be used to model the structure and energy of this carbocation intermediate, as well as the transition state leading to its formation. This information is crucial for understanding the reaction pathways and predicting the products of reactions involving this compound. For example, the calculated energies could help to predict whether a substitution or elimination reaction is more likely to occur.

By locating the transition state structure and calculating its energy, the activation energy for a particular reaction step can be determined. This allows for the theoretical prediction of reaction rates, providing a deeper understanding of the factors that control the reactivity of adamantane derivatives.

Computational Modeling of Molecular Interactions

Computational modeling provides a powerful lens through which the molecular interactions of this compound can be meticulously examined. Methodologies such as molecular mechanics and quantum chemical calculations are employed to predict and analyze the behavior of this molecule, both in isolation and in concert with other molecules. These computational approaches are essential for understanding the steric and electronic factors that govern its reactivity and intermolecular associations.

The adamantyl group, a rigid and bulky hydrocarbon cage, dominates the steric profile of this compound. Its diamondoid structure is not only sterically demanding but also conformationally locked, which simplifies computational analysis as the number of low-energy conformations is significantly reduced. Molecular mechanics force fields can be used to model the van der Waals interactions, which are significant due to the large surface area of the adamantyl moiety. These non-covalent interactions are crucial in predicting how the molecule might interact with biological receptors or self-assemble in condensed phases.

Quantum chemical methods, particularly Density Functional Theory (DFT), offer a more detailed understanding of the molecule's geometry and the nature of its intermolecular interactions. researchgate.net DFT calculations can provide precise information on bond lengths, bond angles, and dihedral angles. For the adamantyl cage of this compound, the C-C bond lengths are expected to be approximately 1.54 Å, consistent with typical sp³-sp³ carbon bonds and in agreement with experimental data for other adamantane derivatives. The geometry around the hydroxyl-bearing carbon of the propan-2-ol side chain is predicted to be tetrahedral.

The presence of the hydroxyl group introduces the capacity for hydrogen bonding, a key intermolecular interaction. Computational models can quantify the strength and preferred geometry of these hydrogen bonds. The oxygen atom of the hydroxyl group acts as a hydrogen bond acceptor, while the hydrogen atom serves as a donor. The molecular electrostatic potential (MEP) map, a visual representation of the charge distribution, would highlight the electron-rich region around the oxygen atom, indicating its propensity to interact with electrophiles or hydrogen bond donors.

| Interaction Type | Contributing Moieties | Typical Energy Range (kcal/mol) | Computational Method |

|---|---|---|---|

| Van der Waals | Adamantyl Cage - Adamantyl Cage | -2 to -5 | Molecular Mechanics (e.g., MMFF94) |

| Hydrogen Bonding (as donor) | -OH group | -3 to -8 | DFT (e.g., B3LYP/6-31G) |

| Hydrogen Bonding (as acceptor) | -OH group | -3 to -8 | DFT (e.g., B3LYP/6-31G) |

| Dipole-Dipole | Propan-2-ol side chain | -1 to -2 | DFT (e.g., B3LYP/6-31G*) |

Electronic Structure and Frontier Orbital Analysis

The electronic structure of this compound, particularly the nature of its frontier molecular orbitals (FMOs), is fundamental to understanding its chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in chemical reactions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's stability and reactivity. mdpi.com

For adamantane itself, the HOMO and LUMO are distributed symmetrically across the cage structure. mdpi.com However, the introduction of the propan-2-ol substituent at the 1-position of the adamantyl cage in this compound breaks this symmetry and influences the localization of the frontier orbitals. It is anticipated that the HOMO will have significant contributions from the oxygen lone pairs of the hydroxyl group, making this region susceptible to electrophilic attack. Conversely, the LUMO is likely to be more delocalized over the adamantyl framework, but with some contribution from the C-O antibonding orbital.

DFT calculations are the standard method for determining the energies and spatial distributions of the HOMO and LUMO. researchgate.net For substituted adamantanes, the nature of the substituent significantly impacts the HOMO-LUMO gap. mdpi.com Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, generally leading to a smaller HOMO-LUMO gap and increased reactivity. The propan-2-ol group is considered weakly electron-donating, and thus it is expected to slightly raise the HOMO energy compared to unsubstituted adamantane.

The molecular electrostatic potential (MEP) surface further elucidates the electronic landscape of the molecule. For this compound, the MEP would show a region of negative potential (typically colored red) around the oxygen atom of the hydroxyl group, confirming it as a nucleophilic center and a prime site for hydrogen bonding. The adamantyl cage, being composed of carbon and hydrogen atoms, would exhibit a largely neutral or slightly positive potential (often colored blue or green), indicating its non-polar and electrophilic character in certain regions.

| Property | Predicted Value | Significance | Computational Method |

|---|---|---|---|

| HOMO Energy | ~ -7.0 to -6.5 eV | Indicates electron-donating ability | DFT (B3LYP/6-31G) |

| LUMO Energy | ~ 1.5 to 2.0 eV | Indicates electron-accepting ability | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | ~ 8.5 to 9.0 eV | Relates to chemical stability and reactivity | DFT (B3LYP/6-31G) |

| Dipole Moment | ~ 1.5 to 2.0 D | Indicates overall polarity | DFT (B3LYP/6-31G) |

Applications of 1 1 Adamantyl Propan 2 Ol in Chemical Science and Materials Engineering

Role in Advanced Organic Synthesis

The structure of 1-(1-Adamantyl)propan-2-ol, with its reactive secondary hydroxyl group and a sterically demanding adamantyl moiety, positions it as a valuable precursor in the synthesis of novel and complex organic molecules.

Synthesis of Novel Adamantane (B196018) Derivatives with Specific Structural Features

While a specific synthesis for this compound is not widely reported, a plausible route would involve the Grignard reaction between 1-adamantylmagnesium bromide and propanal. This would yield the target secondary alcohol, which can then serve as a versatile starting material for a variety of transformations.

The secondary hydroxyl group of this compound can be readily oxidized to the corresponding ketone, 1-(1-adamantyl)propan-2-one. This ketone could then undergo a range of reactions, such as reductive amination to form chiral amines or aldol condensations to build larger molecular frameworks. Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups.

The bulky adamantyl group is expected to exert significant steric influence on these reactions, potentially leading to high diastereoselectivity in the products. This steric hindrance can be exploited to control the stereochemical outcome of reactions at or near the chiral center of the propan-2-ol moiety.

Application as a Sterically Demanding Ligand or Scaffold Precursor

The adamantyl group is renowned for its steric bulk, a property that is highly sought after in the design of ligands for catalysis. rsc.org By modifying the hydroxyl group of this compound to include coordinating atoms like phosphorus or nitrogen, it is conceivable to synthesize a range of sterically hindered ligands.

These ligands could be employed in transition metal catalysis to create a bulky steric environment around the metal center. This can influence the coordination number, geometry, and reactivity of the metal, potentially leading to enhanced catalytic activity, selectivity, or stability. For example, bulky phosphine ligands are known to promote certain cross-coupling reactions. The adamantyl group's rigidity would also impart a well-defined and predictable geometry to the ligand, which is crucial for designing effective catalysts.

Moreover, the rigid adamantane core can serve as a scaffold for the construction of more complex molecules. Functionalization of the propan-2-ol side chain, followed by further modifications on the adamantane cage itself, could lead to the development of novel molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.net

Table 1: Potential Transformations of this compound and Their Applications

| Starting Material | Reagents | Product | Potential Application |

| This compound | PCC, DMP | 1-(1-Adamantyl)propan-2-one | Precursor for chiral amines, aldol reactions |

| This compound | TsCl, pyridine | 1-(1-Adamantyl)propan-2-yl tosylate | Intermediate for nucleophilic substitution |

| This compound | 1. NaH, 2. Ph₂PCl | (1-(1-Adamantyl)propan-2-yloxy)diphenylphosphine | Sterically demanding phosphine ligand |

Development of Polymeric Materials

The incorporation of adamantane moieties into polymers is a well-established strategy to enhance their physical and thermal properties. usm.eduacs.org this compound, after suitable functionalization, could serve as a valuable monomer in the synthesis of high-performance polymers.

Incorporation into Polymer Backbones for Enhanced Properties

To be incorporated into a polymer backbone, this compound would first need to be converted into a difunctional monomer. For instance, functional group manipulation on the adamantane cage, such as the introduction of carboxylic acid or amine groups at the 3-position, would create an A-B type monomer. Alternatively, derivatization of the hydroxyl group and a functional group on the adamantane ring could lead to monomers suitable for polycondensation or polyaddition reactions.

The presence of the bulky adamantyl group in the polymer backbone would restrict chain mobility and reduce intermolecular interactions, leading to polymers with high glass transition temperatures (Tg), improved thermal stability, and enhanced solubility in organic solvents. usm.eduacs.org These properties are highly desirable for applications in high-temperature plastics and specialty coatings.

Formation of Adamantane-Based Thermally Stable Polymers

Adamantane-containing polymers are known for their exceptional thermal stability due to the inherent stability of the adamantane cage. researchgate.netacs.org Polyimides, polyesters, and polyamides incorporating adamantane units have demonstrated high decomposition temperatures. rsc.org

By converting this compound into a suitable monomer, it could be used in the synthesis of polymers with high thermal and oxidative stability. For example, a diol derived from this compound could be used in condensation polymerization with diacids to produce polyesters. The bulky adamantyl group would act as a "heat shield," protecting the polymer backbone from thermal degradation.

Table 2: Predicted Property Enhancements in Polymers Incorporating this compound

| Polymer Type | Property Enhancement | Rationale |

| Polyesters | Higher Tg, Increased Thermal Stability | Restricted chain motion and inherent stability of the adamantyl group. |

| Polyimides | Improved Solubility, Higher Tg | Disruption of chain packing by the bulky adamantyl group. |

| Polycarbonates | Enhanced Mechanical Strength, Thermal Stability | Rigidity and stability of the adamantane cage. |

Advanced Materials and Nanotechnology

The unique structural characteristics of adamantane make it an attractive building block for the construction of advanced materials and for applications in nanotechnology. wikipedia.orgnanotech-now.com

The rigid and well-defined structure of this compound makes it a potential candidate for the synthesis of molecular building blocks for self-assembly and crystal engineering. By introducing specific functional groups capable of forming non-covalent interactions, such as hydrogen bonds or van der Waals forces, molecules based on this compound could be designed to self-assemble into highly ordered supramolecular structures.

In nanotechnology, adamantane derivatives have been explored for applications in drug delivery and as molecular components in nanodevices. pensoft.net The lipophilic nature of the adamantyl group can facilitate the transport of molecules across cell membranes. Furthermore, the adamantane cage can serve as a rigid anchor for the attachment of other molecules to surfaces or nanoparticles. For instance, self-assembled monolayers on gold surfaces could be formed using thiol-derivatized this compound.

The synthesis of nanodiamonds from adamantane precursors at high pressure and temperature has also been reported, highlighting the potential of adamantane derivatives in the bottom-up synthesis of carbon-based nanomaterials. chemistryviews.org

Molecular Building Blocks for Self-Assembly and Supramolecular Architectures

The adamantane cage is a highly effective and widely used building block in the field of supramolecular chemistry and self-assembly. wikipedia.orgnih.gov Its well-defined three-dimensional structure, rigidity, and lipophilicity make it an ideal guest moiety for various host molecules, most notably cyclodextrins. nih.gov This strong host-guest interaction is a key driving force for the construction of complex, non-covalently linked supramolecular systems. nih.gov

While this compound itself is a precursor, its adamantane core provides the essential feature for these applications. The adamantyl group can act as a lipophilic anchor, enabling its incorporation into lipid bilayers of liposomes, which can serve as models for cell membranes or as drug delivery vehicles. nih.govresearchgate.net By modifying the hydroxyl group of this compound, it can be functionalized and attached to polymers or other molecules. These functionalized adamantane derivatives can then participate in self-assembly processes, forming structures like micelles, vesicles, or hydrogels when interacting with complementary host molecules. nih.gov

Molecular dynamics simulations and DFT calculations have been employed to study the self-assembly and phase transition behavior of adamantane and its derivatives, confirming their tendency to form ordered structures. nih.gov The predictable and stable framework of the adamantane core makes it a reliable component for designing intricate molecular architectures, including nanoscopic sensors and molecular machines. mdpi.com

Applications in Optoelectronic Materials (e.g., Nonlinear Optical Properties)

Adamantane derivatives have garnered significant interest for their potential in optoelectronic applications, owing to their thermal stability, transparency, and unique electronic properties. wikipedia.org Recent research has highlighted that organic and inorganic-organic hybrid compounds based on the adamantane structure can exhibit strong nonlinear optical (NLO) responses. researchgate.netrsc.org

Materials with NLO properties, such as second-harmonic generation (SHG), are crucial for technologies like lasers, optical data storage, and telecommunications. nih.gov Theoretical studies on adamantane-based clusters with organic substituents predict a significant SHG response. nih.gov The optical nonlinearities are primarily attributed to electronic transitions localized at the substituents attached to the adamantane core. nih.gov The rigid and symmetric nature of the adamantane cage serves as an ideal scaffold, allowing for the precise spatial arrangement of these optically active groups. mdpi.com

While specific NLO data for this compound is not extensively documented, its adamantane framework is the key structural feature responsible for these properties in related compounds. rsc.org By functionalizing the propan-2-ol group with chromophores, it is conceivable to synthesize new materials with tailored NLO properties. Adamantane-based polymers have also been considered for applications such as coatings for touchscreens, leveraging their durability and optical clarity. wikipedia.org

Utilization in Surface Coatings and Specialized Formulations

The robust and hydrophobic nature of the adamantane moiety makes its derivatives suitable for use in protective surface coatings and specialized formulations. A notable application is in the field of corrosion inhibition. Adamantane derivatives have been investigated as effective corrosion inhibitors, particularly for protecting steel in acidic environments.

The mechanism of protection involves the adsorption of the molecule onto the metal surface, forming a barrier that shields the metal from the corrosive medium. The large, bulky adamantane group plays a critical role by covering a significant surface area. The polar hydroxyl group of this compound can facilitate this adsorption onto the metal surface. Once adsorbed, the hydrophobic adamantane cage forms a protective film that repels water and other corrosive agents. This ability to form a densely packed, ordered layer is a key attribute for an effective corrosion inhibitor. Adamantane-based polymers may also find use in specialized coatings where thermal stability and durability are required. wikipedia.org

Chemical Metrology and Reference Standards

In chemical metrology, the availability of well-characterized, high-purity compounds is essential for the validation of analytical methods and the calibration of instruments. This compound serves as a useful compound in this regard.

Its presence in the NIST (National Institute of Standards and Technology) Chemistry WebBook, a principal reference database, signifies its relevance as a standard compound. The database provides key analytical data, including its mass spectrum (electron ionization) and gas chromatography data, which are fundamental for its identification and quantification in various samples.

Furthermore, this compound is commercially available from various chemical suppliers at specified purity levels, such as 97%. fishersci.comproviscocs.com The availability of this compound with a certificate of analysis detailing its purity and identity allows analytical laboratories to use it as a reference standard for both qualitative and quantitative analyses. For example, it can be used to develop and validate chromatographic methods or as a reference point in mass spectrometry. The clear and reproducible fragmentation pattern of the adamantane cage in mass spectrometry makes its derivatives easily identifiable.

Future Research Directions and Outlook in Adamantyl Alcohol Chemistry

Development of More Sustainable and Efficient Synthesis Routes

The traditional synthesis of adamantane (B196018) derivatives often relies on multi-step processes with harsh reagents. wikipedia.org A primary future objective is the development of greener, more atom-economical synthetic pathways. Research is increasingly focused on catalytic systems that can reduce waste and energy consumption. For instance, the use of copper-containing catalysts for the intermolecular dehydration of 1-adamantanol with other alcohols to produce adamantyl alkyl ethers in high yields represents a step toward more efficient processes. researchgate.net

Future efforts will likely concentrate on:

Direct C-H Functionalization: Developing catalytic methods to directly introduce hydroxyl or hydroxyalkyl groups onto the adamantane scaffold, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency, safety, and scalability for the synthesis of adamantyl alcohols.

Biocatalysis: Exploring enzymatic routes for the stereoselective synthesis of chiral adamantyl alcohols, offering a highly sustainable alternative to conventional chemical methods.

Ultrasound and Microwave-Assisted Synthesis: Utilizing non-conventional energy sources to accelerate reaction rates and improve yields, as has been shown to increase adamantane synthesis yields to as high as 98%. wikipedia.org

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The steric hindrance imparted by the adamantyl group profoundly influences the reactivity of the adjacent alcohol moiety. While reactions of 1-(1-Adamantyl)propan-2-ol, such as substitution (SN1) and elimination (E1), are known to proceed through a stable tertiary carbocation intermediate, future research will delve into more nuanced and controlled transformations.

Key areas of exploration include:

Transition Metal-Catalyzed Cross-Coupling: Expanding the scope of reactions to form C-C and C-heteroatom bonds at positions that are typically difficult to access, using the hydroxyl group as a directing or activating function.

Organocatalysis: Employing small, metal-free organic molecules to catalyze asymmetric transformations of adamantyl alcohols and their derivatives, providing enantiomerically pure compounds for applications in pharmacology.

Novel Derivatization Reagents: Designing new reagents for the pre-column derivatization of adamantyl-containing amines and alcohols, such as the use of o-phthalaldehyde with 1-thio-β-D-glucose for HPLC analysis, to facilitate sensitive and reproducible detection in complex biological matrices. researchgate.net

Photoredox Catalysis: Utilizing visible light to initiate novel radical-based reactions, enabling mild and selective functionalization of the adamantane core and the propanol (B110389) side chain under environmentally benign conditions.

Advanced Computational Insights into Complex Adamantyl Systems

Computational chemistry provides a powerful tool for understanding and predicting the behavior of complex molecules. For adamantyl systems, theoretical studies are becoming indispensable for rational design and for elucidating reaction mechanisms. Density functional theory (DFT) has been used to investigate the electronic structure, heat of formation, and thermodynamic stability of various adamantane derivatives. nih.gov

Future computational research will likely focus on:

Reaction Mechanism Elucidation: Performing in-depth simulations of reaction pathways, such as the formation and fate of the 2-(1-adamantyl)prop-2-yl cation, to precisely map transition states and intermediates. researchgate.net This can guide the optimization of reaction conditions to favor desired products.

Predictive Modeling: Developing accurate models to forecast the properties of novel adamantyl alcohols and their derivatives, including their binding affinity to biological targets or their performance characteristics in materials.

Supramolecular Assembly Simulation: Modeling the host-guest interactions between adamantane moieties and systems like cyclodextrins. mdpi.com The adamantyl group fits perfectly into the β-cyclodextrin cavity, and computational studies can help design new supramolecular structures for drug delivery and nanotechnology. mdpi.com

Excited State Dynamics: Simulating the behavior of adamantyl systems upon photoexcitation to understand processes like internal conversion and fragmentation, which is crucial for developing photostable materials or photoresponsive systems. researchgate.net

Expansion of Applications in Emerging Materials Science Domains

The inherent properties of the adamantane cage—rigidity, thermal stability, and defined geometry—make it an ideal building block for advanced materials. usm.eduacs.org Adamantyl alcohols like this compound serve as key precursors for incorporating these properties into larger systems.

Promising future applications include:

High-Performance Polymers: Incorporating adamantane units into polymer backbones or as pendant groups to significantly increase glass transition temperatures (Tg), thermal stability, and stiffness. usm.eduacs.org These materials are promising for applications such as coatings for touchscreens. wikipedia.org

Organic Semiconductors: Using adamantyl groups as bulky solubilizing side chains in conjugated polymers, such as those based on diketopyrrolopyrrole (DPP). These groups can induce favorable π–π stacking, enhancing charge mobility for next-generation organic electronics. rsc.org

Drug Delivery Systems (DDS): Leveraging the lipophilic nature of the adamantane cage to act as a molecular anchor in lipid bilayers of liposomes for targeted drug delivery. researchgate.netpensoft.netnih.gov The strong interaction with cyclodextrins is also being exploited to create novel supramolecular drug carriers. mdpi.comnih.gov

Nanomaterials and Molecular Crystals: Utilizing adamantane's cage-like structure as a fundamental building block for the self-assembly of molecular crystals and other nanostructures. wikipedia.org Adamantane-type clusters are also being investigated for their unique optical and electronic properties for use in light conversion devices. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-Adamantyl)propan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination of adamantane to generate 1-bromoadamantane, followed by Grignard reagent formation (Mg in anhydrous ether) and subsequent coupling with a propan-2-ol precursor. Key parameters include solvent choice (e.g., THF for Grignard stability), temperature control (0–5°C to prevent side reactions), and stoichiometric ratios of reagents . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>70%) and purity (>95%).

Q. How does the adamantyl group influence the compound's physical and chemical properties compared to non-adamantane alcohols?

- Data-Driven Analysis : The rigid, bulky adamantyl group increases steric hindrance, reducing nucleophilic reactivity at the hydroxyl group. This is evident in slower esterification rates compared to linear alcohols. Melting points (e.g., 75°C for 2-(1-Adamantyl)propan-2-ol ) are higher than analogous non-adamantane alcohols due to enhanced crystal lattice stability. Solubility in non-polar solvents (e.g., dichloromethane) is improved, while polar solvent solubility is limited .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- ¹H NMR : Distinct adamantyl proton signals appear as multiplets at δ 1.6–2.1 ppm, with the hydroxyl proton (δ 1.2 ppm) often broadened due to hydrogen bonding .

- ¹³C NMR : The quaternary adamantyl carbons resonate at δ 35–40 ppm, while the C-OH carbon appears at δ 70–75 ppm .

- IR Spectroscopy : A broad O-H stretch (~3400 cm⁻¹) and C-O stretch (~1050 cm⁻¹) confirm the alcohol functional group .

- Mass Spectrometry (ESI-HRMS) : Exact mass confirmation (e.g., [M+H]⁺ = 195.21 for C₁₃H₂₂O) validates molecular formula .

Advanced Research Questions

Q. How does the stereoelectronic profile of this compound impact its reactivity in substitution or oxidation reactions?

- Mechanistic Insight : The tertiary alcohol structure and adamantyl group hinder SN2 pathways but favor acid-catalyzed SN1 mechanisms (e.g., dehydration to form alkenes under H₂SO₄). Oxidation with CrO₃ yields the corresponding ketone (1-(1-Adamantyl)propan-2-one), while milder oxidants (e.g., PCC) minimize over-oxidation . Computational studies (DFT) suggest the adamantyl group stabilizes carbocation intermediates during acid-mediated reactions .